2-Chloro-2-oxo-1-phenylethyl acetate
Overview
Description
2-Chloro-2-oxo-1-phenylethyl acetate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of a chloro group, a keto group, and an acetate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate typically involves the reaction of phenylacetic acid with acetic anhydride in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Phenylacetic acid + Acetic anhydride → Phenylacetyl acetate
- Phenylacetyl acetate + Chlorinating agent → this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
- Hydrolysis : The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
- Reduction : The keto group can be reduced to form the corresponding alcohol.
- Substitution Reactions : Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
- Hydrolysis : Performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
- Substitution : Formation of amides, esters, or thioesters.
- Hydrolysis : Formation of phenylacetic acid.
- Reduction : Formation of 2-hydroxy-2-phenylethyl acetate.
Scientific Research Applications
2-Chloro-2-oxo-1-phenylethyl acetate has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties .
- Medicine : Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
- Industry : Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-2-oxo-1-phenylethyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and keto groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds:
- Phenylacetic acid : Lacks the chloro and acetate groups, making it less reactive in certain chemical reactions.
- 2-Chloro-2-oxo-1-phenylethanol : Contains a hydroxyl group instead of an acetate group, altering its chemical properties and reactivity.
- 2-Chloro-2-oxo-1-phenylpropanoic acid : Similar structure but with a propanoic acid group instead of an acetate group.
Uniqueness: The presence of the chloro, keto, and acetate groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
(2-chloro-2-oxo-1-phenylethyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNQQVIUAZUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870897 | |
Record name | 1-(Chloroformyl)benzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-63-7 | |
Record name | O-Acetylmandeloyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloroformyl)benzyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1638-63-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28337 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-(Chloroformyl)benzyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloroformyl)benzyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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